ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-3-22-18(21)15-13-5-4-6-14(13)23-17(15)19-16(20)12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOGNOYRELWJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves the condensation of an amino ester with a substituted benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The resulting product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol or thioether derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. For its anticancer activity, the compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Ethyl 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-aminothiophene-3-carboxylate: This compound is used as a precursor for the synthesis of various thiophene derivatives with potential biological activities.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has shown significant antimicrobial, antioxidant, and anticancer activities.
The uniqueness of ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiophene derivatives.
Biological Activity
Ethyl 2-(4-methylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This article explores its biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 314.41 g/mol
- CAS Number : 872995-05-6
The compound features a cyclopentathiophene core substituted with a 4-methylbenzamido group and an ethyl ester functionality. The thiophene ring is known for its diverse biological activities, including anticancer properties.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The following findings summarize its effects:
In Vitro Studies
- Cell Line Testing :
- Mechanism of Action :
- Apoptosis Induction :
In Vivo Studies
- Tumor Growth Inhibition :
- Toxicity Assessment :
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | IC₅₀ (μM) | Mechanism of Action | Apoptosis Induction | Tumor Weight Reduction (%) |
|---|---|---|---|---|
| This compound | 23.2 - 49.9 | G2/M Phase Arrest | Yes | 54% |
| Compound A | 30 - 60 | Caspase Activation | Yes | 40% |
| Compound B | 50 - 80 | Cell Cycle Arrest | Moderate | 30% |
Potential Therapeutic Applications
Given its potent antitumor properties and favorable safety profile, this compound shows promise as a candidate for further development in cancer therapy. Its mechanism involving cell cycle interference and apoptosis induction positions it as a potential lead compound for new anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
